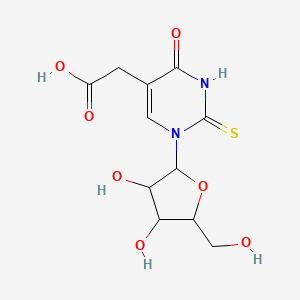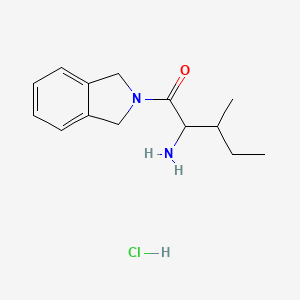
Inosine, 5'-acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Inosine, 5’-acetate is a derivative of inosine, a purine nucleoside that plays a crucial role in various biological processes Inosine itself is formed by the breakdown of adenosine and is involved in purine metabolism
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Inosine, 5’-acetate can be synthesized through various chemical and enzymatic methods. One common approach involves the acetylation of inosine using acetic anhydride in the presence of a catalyst. The reaction typically occurs under mild conditions, with the temperature maintained around 25-30°C. The product is then purified through crystallization or chromatography.
Industrial Production Methods: Industrial production of inosine, 5’-acetate often involves fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overproduce inosine, which is then chemically modified to form inosine, 5’-acetate. This method is advantageous due to its scalability and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions: Inosine, 5’-acetate undergoes various chemical reactions, including:
Oxidation: Inosine, 5’-acetate can be oxidized to form inosine monophosphate.
Reduction: Reduction reactions can convert inosine, 5’-acetate back to inosine.
Substitution: Acetate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like sodium hydroxide or other nucleophiles.
Major Products:
Oxidation: Inosine monophosphate.
Reduction: Inosine.
Substitution: Various inosine derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
Inosine, 5’-acetate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other nucleoside derivatives.
Biology: Studied for its role in RNA editing and as a signaling molecule.
Medicine: Investigated for its potential neuroprotective and cardioprotective effects.
Industry: Utilized in the production of flavor enhancers and as a component in certain pharmaceuticals.
Mécanisme D'action
The mechanism of action of inosine, 5’-acetate involves its interaction with various molecular targets and pathways:
Molecular Targets: Inosine, 5’-acetate interacts with adenosine receptors, including A1, A2A, A2B, and A3 receptors.
Pathways Involved: It influences purine metabolism and can modulate signaling pathways related to inflammation, immune response, and cell survival.
Comparaison Avec Des Composés Similaires
Inosine, 5’-acetate can be compared with other similar compounds such as inosine monophosphate and inosine pranobex:
Inosine Monophosphate: A key intermediate in purine metabolism, primarily involved in nucleotide synthesis.
Inosine Pranobex: A combination of inosine with other compounds, used as an antiviral drug.
Conclusion
Inosine, 5’-acetate is a versatile compound with significant potential in various fields, including chemistry, biology, medicine, and industry. Its unique chemical properties and diverse applications make it a valuable subject of study and utilization in scientific research and industrial processes.
Propriétés
Numéro CAS |
28526-32-1 |
|---|---|
Formule moléculaire |
C12H14N4O6 |
Poids moléculaire |
310.26 g/mol |
Nom IUPAC |
[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C12H14N4O6/c1-5(17)21-2-6-8(18)9(19)12(22-6)16-4-15-7-10(16)13-3-14-11(7)20/h3-4,6,8-9,12,18-19H,2H2,1H3,(H,13,14,20)/t6-,8-,9-,12-/m1/s1 |
Clé InChI |
FZGRVVNNENJDMC-WOUKDFQISA-N |
SMILES isomérique |
CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C2N=CNC3=O)O)O |
SMILES canonique |
CC(=O)OCC1C(C(C(O1)N2C=NC3=C2N=CNC3=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9,19-Dimethoxy-18-methyl-5,13-diphenyl-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2,8,10,15(20),16,18-hexaene-17,21-diol](/img/structure/B12102557.png)


amine](/img/structure/B12102573.png)
![3-[7-cyano-5-[2-[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethylamino]propyl]-2,3-dihydroindol-1-yl]propyl benzoate](/img/structure/B12102574.png)
![[5-Methoxy-3,4-bis(phenylmethoxy)oxolan-2-yl]methanol](/img/structure/B12102581.png)








